Thymol trimethoxycinnamate

Melanogenesis inhibition Tyrosinase activity Depigmenting agent

Source 99% HPLC-purity Thymol trimethoxycinnamate (Melasolv) for advanced cosmetic R&D. Unlike generic thymol esters, its 3,4,5-trimethoxycinnamate pharmacophore enables PPARγ partial agonism (Ki=13.2 μM) for transcriptional tyrosinase downregulation (80% at 30 μM) and a 20x therapeutic index. Combines melanin suppression with 97.75% AGE inhibition and Nav1.7-targeted itch relief. Procure this non-fungible, multifunctional active to consolidate brightening, anti-glycation, and soothing claims.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 504394-57-4
Cat. No. B1656105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymol trimethoxycinnamate
CAS504394-57-4
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C22H26O5/c1-14(2)17-9-7-15(3)11-18(17)27-21(23)10-8-16-12-19(24-4)22(26-6)20(13-16)25-5/h7-14H,1-6H3/b10-8+
InChIKeyGTPUEIXKLQUDEJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymol Trimethoxycinnamate (CAS 504394-57-4): A Differentiated Thymol Ester with Validated Multifunctional Dermocosmetic Activity


Thymol trimethoxycinnamate (TCTE; also known as Melasolv) is a synthetic ester derivative formed by the conjugation of the monoterpene phenol thymol with 3,4,5-trimethoxycinnamic acid [1]. This structural modification fundamentally alters the compound's biological profile, imparting potent anti-melanogenic, anti-glycation, and anti-pruritic activities that are distinct from its parent scaffold, thymol [2]. The compound is primarily investigated and utilized in cosmetic and dermatological research for skin brightening and soothing applications [3].

Thymol Trimethoxycinnamate: Why Unmodified Thymol and Simple Cinnamate Esters Cannot Replicate Its Functional Profile


Generic substitution with thymol or structurally related thymol esters is not scientifically justified due to TCTE's unique dual pharmacophore architecture. While thymol exhibits broad antimicrobial and antioxidant properties, it lacks the potent, targeted anti-melanogenic activity of TCTE, which requires the 3,4,5-trimethoxycinnamate moiety for PPARγ partial agonism and downstream adiponectin induction [1]. Conversely, simple thymol esters (e.g., thymol butyrate, thymol cinnamate) have been studied for insecticidal and antifungal applications but do not demonstrate the same integrated suite of skin-relevant activities: high-potency melanin suppression, anti-glycation, and selective sodium channel (Nav1.7) inhibition for itch relief [2]. The precise ester linkage and specific methoxy substitution pattern on the cinnamate ring are critical for TCTE's observed efficacy and low cytotoxicity profile, making it a non-fungible ingredient in advanced cosmetic formulations [3].

Thymol Trimethoxycinnamate Quantitative Differentiation: A Comparator-Based Evidence Guide for Scientific Selection


High-Potency Tyrosinase Inhibition and Melanin Reduction in Melan-a Murine Melanocytes

In a direct study using melan-a murine melanocytes, TCTE at 30 μM produced an 80% decrease in tyrosinase activity after 72 hours, without affecting cell growth. The melanin content in the same system was reduced to 40% of control levels [1]. The inhibition was dose-dependent and not due to direct enzyme inhibition but rather through downregulation of tyrosinase and TRP-1 mRNA expression [1]. This intracellular regulatory mechanism contrasts with direct competitive inhibitors like kojic acid.

Melanogenesis inhibition Tyrosinase activity Depigmenting agent

Superior Potency and Therapeutic Index in Murine Melanocyte Depigmentation Assay

In a comparative screening of thymol-conjugated compounds for depigmenting activity, TCTE (designated as compound 4h) exhibited the most potent depigmenting effect with an IC50 of 10 μM, while maintaining low cytotoxicity with an IC50 of 200 μM in the same melanocyte line, yielding a therapeutic index (selectivity ratio) of approximately 20 [1]. This performance was superior to other alkoxybenzoate and cinnamate derivatives tested in the same study.

Cytotoxicity Therapeutic index Depigmentation Skin whitening

Unique PPARγ Partial Agonism Driving Adiponectin-Mediated Melanogenesis Inhibition in Human Cells

TCTE was shown to directly bind to PPARγ with a binding constant (Ki) of 13.2 μM and to significantly promote adiponectin secretion in hBM-MSCs with an EC50 of 27.9 μM [1]. In cultured normal human melanocytes (NHMs), TCTE decreased melanin synthesis in a concentration-dependent manner with an IC50 of 22.7 μM [1]. Crucially, TCTE-bound PPARγ increased recruitment of coactivators SRC-1, SRC-3, and TRAP220/DRIP-1 but failed to recruit the pro-melanogenic coactivator PGC-1α, explaining its anti-melanogenic rather than pro-melanogenic PPARγ activity [1]. This PGC-1α-independent partial agonism is distinct from other PPARγ agonists like ciglitazone, which promotes skin pigmentation.

PPARγ partial agonist Adiponectin secretion Human melanogenesis Molecular mechanism

Potent In Vitro Anti-Glycation Activity via Fluorescent AGEs Inhibition

In a cell-free in vitro saccharification model, thymol trimethoxycinnamate at 200 μg/mL achieved a 97.75% inhibition rate of fluorescent AGEs (Advanced Glycation End-products) production [1]. This anti-glycation activity is a distinct endpoint not commonly associated with thymol or simple thymol esters. The study also demonstrated that TCTE at 10 μg/mL (the highest non-cytotoxic concentration in B16-F10 cells) exhibited maximal inhibition of melanin synthesis, tyrosinase activity, and cell migration in the same cellular model [1].

Anti-glycation AGEs inhibition Anti-aging Skin aging

Nav1.7 Sodium Channel Inhibition with Superior Potency to Lidocaine for Itch Relief

Thymol trimethoxycinnamate was demonstrated to inhibit the voltage-gated sodium channel Nav1.7, a key mediator of itch and pain signaling in peripheral neurons. In comparative electrophysiological assays (automated patch clamp on human Nav1.7 channels), TCTE exhibited a superior inhibitory effect compared to the clinical local anesthetic and itch-relieving agent lidocaine when tested at the same concentration [1]. The inhibition was concentration-dependent and was confirmed for both open-channel (pulse 1) and deactivated-state (pulse 2) conditions [1]. A subsequent clinical evaluation of a 0.5% TCTE lotion showed relief of chronic itch in subjects with skin dryness, atopic dermatitis, or sensitive skin when assessed by a numerical rating scale [1].

Nav1.7 inhibition Anti-pruritic Itch relief Sodium channel blocker

Demonstrated Anti-Melanogenic Efficacy in 3D Human Epidermal Equivalents

The anti-melanogenic activity of TCTE was validated in a reconstituted 3D human epidermis model by topical application [1]. This finding was corroborated in a later study showing that TCTE decreased melanin synthesis in cultured normal human melanocytes (IC50 = 22.7 μM) and that its effect was attenuated by a PPARγ antagonist in both NHMs and a 3D human epidermis model [2]. The efficacy in 3D skin models provides a higher level of evidence for topical bioavailability and functional activity in a tissue context more representative of human skin than monolayer cell cultures.

3D skin model Human epidermis Topical efficacy Melanogenesis

Thymol Trimethoxycinnamate: High-Value Application Scenarios Driven by Quantitative Evidence


High-Potency, Non-Irritating Skin Brightening Actives

The combination of a 10 μM depigmentation IC50 with a 200 μM cytotoxicity IC50 (therapeutic index ≈ 20) in melanocyte assays [1] supports the development of premium skin brightening serums and creams where efficacy must be balanced with low irritation potential. The transcriptional downregulation of tyrosinase (80% activity reduction at 30 μM) rather than direct competitive inhibition suggests sustained effects that can differentiate premium brightening products from those using standard inhibitors like kojic acid or arbutin [2].

Dual-Action Anti-Aging and Anti-Pigmentation Formulations

The demonstrated 97.75% inhibition of fluorescent AGEs at 200 μg/mL in cell-free assays [3] enables TCTE to serve as a multifunctional active that simultaneously addresses hyperpigmentation and glycation-driven skin aging (yellowing, loss of elasticity). This dual functionality allows formulators to simplify ingredient lists while making substantiated claims for both brightening and anti-glycation benefits, targeting the growing market for scientifically-validated 'anti-aging' cosmetics.

Advanced Anti-Itch and Soothing Topical Formulations

The superior Nav1.7 inhibition compared to lidocaine [4] positions TCTE as a next-generation anti-pruritic agent for lotions, gels, and creams intended for sensitive, atopic, or dry skin. A 0.5% TCTE lotion has been clinically shown to relieve chronic itch [4]. The non-irritating profile (supported by the high therapeutic index in melanocyte assays) further reinforces its suitability for leave-on products designed for compromised skin barriers.

Investigational Dermatological Agents with Novel PPARγ Partial Agonist Mechanism

The unique PGC-1α-independent PPARγ partial agonism (Ki = 13.2 μM) and downstream adiponectin induction (EC50 = 27.9 μM) [5] provide a patent-differentiated mechanism for melanogenesis inhibition. This scientific novelty supports R&D efforts in advanced dermatological treatments for hyperpigmentation disorders, where targeting adiponectin signaling or PPARγ modulation represents an underexplored therapeutic avenue distinct from conventional tyrosinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymol trimethoxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.